molecular formula C24H17F3O4 B14958323 4-(4-methoxyphenyl)-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one

4-(4-methoxyphenyl)-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one

Cat. No.: B14958323
M. Wt: 426.4 g/mol
InChI Key: XAYRNDWSIHDHGE-UHFFFAOYSA-N
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Description

The compound 4-(4-methoxyphenyl)-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one belongs to the coumarin (2H-chromen-2-one) family, a class of oxygen-containing heterocycles with diverse biological activities. Its structure features:

  • A coumarin core (2H-chromen-2-one).
  • 4-(4-Methoxyphenyl) substituent at position 4, contributing electron-donating effects via the methoxy group.
  • 7-{[3-(Trifluoromethyl)benzyl]oxy} group at position 7, introducing a trifluoromethyl (-CF₃) moiety, which is strongly electron-withdrawing and lipophilic.

This substitution pattern is designed to modulate electronic properties, solubility, and biological interactions.

Properties

Molecular Formula

C24H17F3O4

Molecular Weight

426.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-2-one

InChI

InChI=1S/C24H17F3O4/c1-29-18-7-5-16(6-8-18)21-13-23(28)31-22-12-19(9-10-20(21)22)30-14-15-3-2-4-17(11-15)24(25,26)27/h2-13H,14H2,1H3

InChI Key

XAYRNDWSIHDHGE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be introduced through a nucleophilic substitution reaction using 3-(trifluoromethyl)benzyl bromide and a suitable base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

4-(4-methoxyphenyl)-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula Molar Mass (g/mol) Notable Properties Reference
Target Compound 4-(4-Methoxyphenyl), 7-[3-(CF₃)benzyloxy] C₂₄H₁₇F₃O₄ 438.39 High lipophilicity (CF₃), potential metabolic stability -
4-(4-Methoxyphenyl)-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one 4-(4-Methoxyphenyl), 7-(2-oxoethoxy-p-tolyl) C₂₆H₂₀O₆ 452.44 Enhanced electron-withdrawing effects (ketone group)
3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one 3-(4-Cl-phenyl), 7-OCH₃, 4-CH₃ C₁₇H₁₃ClO₃ 300.74 Moderate Cl-based hydrophobicity; antimicrobial activity
3-Benzothiazol-2-yl-6-ethyl-2-methyl-7-{[4-(trifluoromethyl)benzyl]oxy}-4H-chromen-4-one 7-[4-CF₃-benzyloxy], 3-benzothiazolyl C₂₇H₂₀F₃NO₃S 523.52 Improved bioactivity (benzothiazole moiety)
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one 2-(4-Me-phenyl), 7-isobutoxy C₂₀H₂₀O₃ 324.38 Antioxidant and anti-inflammatory properties

Key Comparative Insights

A. Electron-Donating vs. Electron-Withdrawing Groups
  • In contrast, analogs like 3-(4-chlorophenyl)-7-methoxy-4-methylcoumarin () feature a chloro substituent, which is less electron-withdrawing than -CF₃ but still increases hydrophobicity .
B. Lipophilicity and Bioavailability
  • The trifluoromethyl group in the target compound significantly increases lipophilicity (logP) compared to non-fluorinated analogs (e.g., ’s ketone-containing derivative). This enhances membrane permeability and metabolic stability .
  • Bromoalkoxy derivatives (e.g., ’s 7a and 8a) exhibit intermediate logP values due to halogen presence but lack the stability conferred by -CF₃ .

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